molecular formula C10H18N2O2 B2373441 1-methyl-4-(oxolane-2-carbonyl)piperazine CAS No. 560097-65-6

1-methyl-4-(oxolane-2-carbonyl)piperazine

Cat. No.: B2373441
CAS No.: 560097-65-6
M. Wt: 198.266
InChI Key: ZSHARPJAQXGCMB-UHFFFAOYSA-N
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Description

1-methyl-4-(oxolane-2-carbonyl)piperazine is an organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound features a piperazine ring substituted with a methyl group and an oxolane-2-carbonyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-(oxolane-2-carbonyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(oxolane-2-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-4-(oxolane-2-carbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 1-methyl-4-(oxolane-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The oxolane-2-carbonyl group plays a crucial role in binding to the active site of the target molecule, while the piperazine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(oxolane-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-methyl-4-(oxolane-2-carbonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.

    1-methyl-4-(oxolane-2-carbonyl)pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.

Uniqueness

1-methyl-4-(oxolane-2-carbonyl)piperazine is unique due to its specific combination of a piperazine ring and an oxolane-2-carbonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-4-6-12(7-5-11)10(13)9-3-2-8-14-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHARPJAQXGCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560097-65-6
Record name 1-methyl-4-(oxolane-2-carbonyl)piperazine
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